molecular formula C13H27NO B13310824 4-(Cyclooctylamino)pentan-1-ol

4-(Cyclooctylamino)pentan-1-ol

Cat. No.: B13310824
M. Wt: 213.36 g/mol
InChI Key: AMAUXEFMRSHYGG-UHFFFAOYSA-N
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Description

4-(Cyclooctylamino)pentan-1-ol is an organic compound with the molecular formula C13H27NO. It is a derivative of pentanol, where the amino group is substituted with a cyclooctyl group. This compound is primarily used in research and development within the fields of chemistry and biology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Cyclooctylamino)pentan-1-ol typically involves the reaction of cyclooctylamine with 4-penten-1-ol under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained.

Industrial Production Methods

Industrial production methods for this compound are not well-documented, as this compound is mainly used for research purposes. large-scale synthesis would likely involve similar reaction conditions as those used in laboratory settings, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-(Cyclooctylamino)pentan-1-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form different amines or alcohols.

    Substitution: The amino group can participate in substitution reactions to form various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Various halogenating agents and nucleophiles can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield cyclooctyl ketones or aldehydes, while reduction can produce different amines or alcohols.

Scientific Research Applications

4-(Cyclooctylamino)pentan-1-ol has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.

    Medicine: Research into potential therapeutic applications, such as drug development, often involves this compound.

    Industry: It may be used in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action for 4-(Cyclooctylamino)pentan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1-Pentanol: A primary alcohol with a similar structure but without the cyclooctylamino group.

    4-Penten-1-ol: A related compound used in the synthesis of 4-(Cyclooctylamino)pentan-1-ol.

    Cyclooctylamine: The amine precursor used in the synthesis of the compound.

Uniqueness

This compound is unique due to the presence of both a cyclooctyl group and an amino group, which confer specific chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C13H27NO

Molecular Weight

213.36 g/mol

IUPAC Name

4-(cyclooctylamino)pentan-1-ol

InChI

InChI=1S/C13H27NO/c1-12(8-7-11-15)14-13-9-5-3-2-4-6-10-13/h12-15H,2-11H2,1H3

InChI Key

AMAUXEFMRSHYGG-UHFFFAOYSA-N

Canonical SMILES

CC(CCCO)NC1CCCCCCC1

Origin of Product

United States

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